1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride
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Overview
Description
1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a cyclohexylamino group, a dibromophenoxy group, and a propanol backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Propanol Backbone: The initial step involves the preparation of the propanol backbone through the reaction of an appropriate epoxide with a nucleophile.
Introduction of the Dibromophenoxy Group: The dibromophenoxy group is introduced via a nucleophilic substitution reaction, where a dibromophenol reacts with the propanol derivative.
Cyclohexylamino Group Addition: The final step involves the addition of the cyclohexylamino group through an amination reaction, where cyclohexylamine is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dibromophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker or other pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohexylamino)-3-(4-bromophenoxy)propan-2-ol hydrochloride
- 1-(Cyclohexylamino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride
- 1-(Cyclohexylamino)-3-(2,4-difluorophenoxy)propan-2-ol hydrochloride
Uniqueness
1-(Cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is unique due to the presence of the dibromophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
1-(cyclohexylamino)-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO2.ClH/c16-11-6-7-15(14(17)8-11)20-10-13(19)9-18-12-4-2-1-3-5-12;/h6-8,12-13,18-19H,1-5,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJMTDFERFGIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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